molecular formula C12H15NO2 B12982423 4,4-Dimethoxy-2-phenylbutanenitrile

4,4-Dimethoxy-2-phenylbutanenitrile

Cat. No.: B12982423
M. Wt: 205.25 g/mol
InChI Key: UTJQKOPFOXQGRT-UHFFFAOYSA-N
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Description

4,4-Dimethoxy-2-phenylbutanenitrile is an organic compound with the molecular formula C12H15NO2 and a molecular weight of 205.253 g/mol . It is characterized by the presence of two methoxy groups and a phenyl group attached to a butanenitrile backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethoxy-2-phenylbutanenitrile typically involves a multi-step process. One common method includes the Claisen condensation reaction of ethyl formate, liquid sodium methoxide, acetone, and concentrated sulfuric acid . The reaction proceeds through the formation of butanone sodium enolate, which is then treated with methanol containing concentrated sulfuric acid to yield the crude product. The final product is obtained by distillation under normal and reduced pressure .

Industrial Production Methods

For large-scale industrial production, the same synthetic route can be employed with slight modifications to optimize yield and purity. The use of inexpensive raw materials and simple reaction conditions makes this method suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethoxy-2-phenylbutanenitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,4-Dimethoxy-2-phenylbutanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Dimethoxy-2-phenylbutanenitrile involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution, where the electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton to yield the substituted benzene ring . The specific pathways and molecular targets depend on the nature of the substituents and the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Dimethoxy-2-phenylbutanenitrile is unique due to the presence of two methoxy groups, which influence its reactivity and chemical properties. The methoxy groups can participate in various chemical reactions, making this compound versatile in synthetic applications .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

4,4-dimethoxy-2-phenylbutanenitrile

InChI

InChI=1S/C12H15NO2/c1-14-12(15-2)8-11(9-13)10-6-4-3-5-7-10/h3-7,11-12H,8H2,1-2H3

InChI Key

UTJQKOPFOXQGRT-UHFFFAOYSA-N

Canonical SMILES

COC(CC(C#N)C1=CC=CC=C1)OC

Origin of Product

United States

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